molecular formula C4H10O9P2 B15211605 Butanoic acid, 4-hydroxy-4,4-diphosphono- CAS No. 70794-95-5

Butanoic acid, 4-hydroxy-4,4-diphosphono-

Cat. No.: B15211605
CAS No.: 70794-95-5
M. Wt: 264.06 g/mol
InChI Key: HMRDIZPIGAPVHB-UHFFFAOYSA-N
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Description

4-Hydroxy-4,4-diphosphonobutanoic acid is an organophosphorus compound with the molecular formula C₄H₁₀O₉P₂ This compound is characterized by the presence of two phosphonic acid groups and a hydroxyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4,4-diphosphonobutanoic acid typically involves the reaction of butanoic acid derivatives with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:

Butanoic acid derivative+Phosphorous acid+Formaldehyde4-Hydroxy-4,4-diphosphonobutanoic acid\text{Butanoic acid derivative} + \text{Phosphorous acid} + \text{Formaldehyde} \rightarrow \text{4-Hydroxy-4,4-diphosphonobutanoic acid} Butanoic acid derivative+Phosphorous acid+Formaldehyde→4-Hydroxy-4,4-diphosphonobutanoic acid

Industrial Production Methods

In industrial settings, the production of 4-hydroxy-4,4-diphosphonobutanoic acid involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The purity of the final product is ensured through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,4-diphosphonobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The phosphonic acid groups can be reduced to phosphine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-4,4-diphosphonobutanoic acid.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted 4-hydroxy-4,4-diphosphonobutanoic acid derivatives.

Scientific Research Applications

4-Hydroxy-4,4-diphosphonobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent and in the synthesis of complex organophosphorus compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Investigated for its potential use in the treatment of bone diseases due to its ability to bind to hydroxyapatite.

    Industry: Utilized in the formulation of detergents and water treatment chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-4,4-diphosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes and mineral surfaces. The phosphonic acid groups can form strong bonds with metal ions, making it an effective chelating agent. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group also plays a role in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4,4-Diphosphonobutanoic acid: Lacks the hydroxyl group present in 4-hydroxy-4,4-diphosphonobutanoic acid.

    4-Hydroxy-4-phosphonobutanoic acid: Contains only one phosphonic acid group.

    4-Hydroxy-4,4-diphosphonopentanoic acid: Has an additional carbon in the backbone.

Uniqueness

4-Hydroxy-4,4-diphosphonobutanoic acid is unique due to the presence of both hydroxyl and diphosphonate groups, which confer distinct chemical and biological properties. Its ability to chelate metal ions and inhibit enzymes makes it valuable in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

70794-95-5

Molecular Formula

C4H10O9P2

Molecular Weight

264.06 g/mol

IUPAC Name

4-hydroxy-4,4-diphosphonobutanoic acid

InChI

InChI=1S/C4H10O9P2/c5-3(6)1-2-4(7,14(8,9)10)15(11,12)13/h7H,1-2H2,(H,5,6)(H2,8,9,10)(H2,11,12,13)

InChI Key

HMRDIZPIGAPVHB-UHFFFAOYSA-N

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)C(=O)O

Origin of Product

United States

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